molecular formula C8H17N5O3 B12106789 2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

Cat. No.: B12106789
M. Wt: 231.25 g/mol
InChI Key: XUUXCWCKKCZEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-ARG-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity. In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process begins with the attachment of the first amino acid to a resin, followed by the removal of the protecting group and the coupling of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of H-ARG-GLY-OH follows similar principles as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents, are increasingly being adopted to minimize the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

H-ARG-GLY-OH can undergo various chemical reactions, including:

    Oxidation: The arginine residue can be oxidized to form nitric oxide, a biologically active molecule.

    Reduction: Reduction reactions can modify the peptide’s functional groups, altering its properties.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of H-ARG-GLY-OH include:

Major Products Formed

The major products formed from the reactions of H-ARG-GLY-OH depend on the specific conditions and reagents used. For example, oxidation of the arginine residue can produce nitric oxide, while substitution reactions can yield modified peptides with enhanced properties .

Scientific Research Applications

H-ARG-GLY-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular signaling and regulation.

    Medicine: Investigated for its potential therapeutic effects, such as promoting wound healing and modulating immune responses.

    Industry: Utilized in the production of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-ARG-GLY-OH involves its interaction with specific molecular targets and pathways. For example, the arginine residue can be converted to nitric oxide, a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response. The glycine residue can modulate the activity of neurotransmitters and receptors, influencing cellular communication and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-ARG-GLY-OH is unique due to its specific combination of arginine and glycine residues, which confer distinct biochemical and physiological properties. This dipeptide’s ability to modulate nitric oxide production and neurotransmitter activity makes it particularly valuable in research and therapeutic applications .

Biological Activity

2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid, also known by its CAS number 116273-52-0, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores the compound's structure, mechanisms of action, and its implications in various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C24H50N14O5, with a molecular weight of 614.74 g/mol. Its structure includes multiple amino groups, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC24H50N14O5
Molecular Weight614.74 g/mol
CAS Number116273-52-0

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with amino acid pathways and cellular signaling mechanisms.

  • Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which may help in mitigating oxidative stress in cells. This activity is critical in protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Studies have suggested that the compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This action could be beneficial in conditions such as arthritis and other inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that this compound may protect neuronal cells from apoptosis, suggesting a role in neurodegenerative disease management.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Oxidative Stress : In a controlled study involving human cell lines, treatment with the compound resulted in a significant reduction in markers of oxidative stress compared to untreated controls, highlighting its potential as an antioxidant agent.
  • Inflammation Model : In an animal model of induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores, indicating its effectiveness in reducing inflammation.
  • Neuroprotection Research : A recent study demonstrated that the compound could enhance cell viability in neuronal cultures exposed to neurotoxic agents, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's.

Properties

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUXCWCKKCZEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.